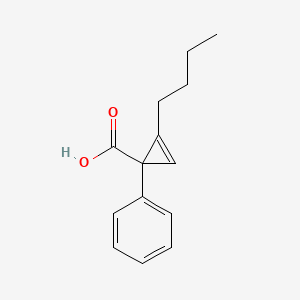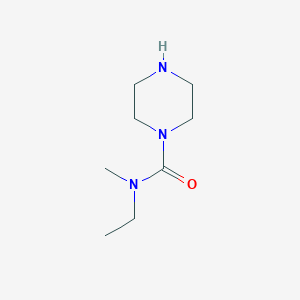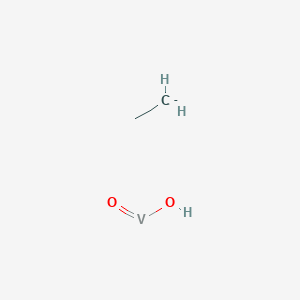![molecular formula C20H21NO2S B12531230 Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- CAS No. 652155-29-8](/img/structure/B12531230.png)
Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-: is an organic compound with the molecular formula C17H17NO2S. This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group attached to a benzene ring. Sulfonamides are widely used in various fields, including medicine, agriculture, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-(1-naphthyl)propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide.
Major Products Formed:
Oxidation: The major products are typically sulfonic acids or sulfonates.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine: In medicine, sulfonamides are known for their antibacterial properties. Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is studied for its potential use in treating bacterial infections and other medical conditions.
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, N-ethyl-4-methyl-
- Benzenesulfonamide, 4-methyl-N-(prop-2-yn-1-yl)-
Uniqueness: Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]- is unique due to the presence of the naphthalenyl group, which imparts specific chemical and biological properties. This structural feature can enhance the compound’s binding affinity to molecular targets and improve its overall efficacy in various applications.
Eigenschaften
CAS-Nummer |
652155-29-8 |
|---|---|
Molekularformel |
C20H21NO2S |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
4-methyl-N-(1-naphthalen-1-ylpropyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21NO2S/c1-3-20(19-10-6-8-16-7-4-5-9-18(16)19)21-24(22,23)17-13-11-15(2)12-14-17/h4-14,20-21H,3H2,1-2H3 |
InChI-Schlüssel |
FFTQUCWIXYMEPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[Dibutyl(chloro)stannyl]but-3-en-1-ol](/img/structure/B12531159.png)
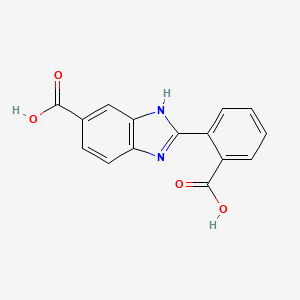
![4-[tert-Butyl(2-oxoethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12531179.png)
![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
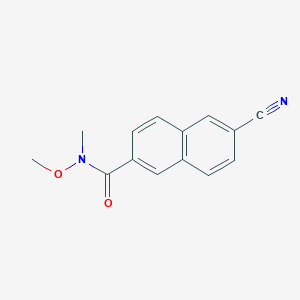


![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)


